

A Comparative Analysis of 2,2,7-TrimethylNonane and Other Jet Fuel Components

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,7-TrimethylNonane**

Cat. No.: **B15455436**

[Get Quote](#)

A detailed guide for researchers and scientists on the performance characteristics of **2,2,7-trimethylNonane** in comparison to established and alternative jet fuel components. This document provides a quantitative comparison of key physical and combustion properties, outlines standard experimental methodologies for their determination, and visualizes the logical flow of fuel property analysis.

In the ongoing pursuit of enhanced performance and efficiency in aviation fuels, a thorough understanding of the properties of individual hydrocarbon components is paramount. This guide provides a comparative benchmark of **2,2,7-trimethylNonane**, a highly branched C12 iso-paraffin, against other significant constituents of jet fuel. The selection of these comparators, including a straight-chain alkane (n-dodecane), a more highly branched iso-alkane (iso-dodecane), a cycloparaffin (decalin), and a high-energy-density fuel (exo-tricyclo[5.2.1.0^{2,6}]decane or JP-10), allows for a comprehensive evaluation of **2,2,7-trimethylNonane**'s potential role in advanced fuel formulations.

Data Presentation: A Quantitative Comparison

The following tables summarize key physical and combustion properties of **2,2,7-trimethylNonane** and its counterparts. It is important to note that while experimental data is provided for the established components, the values for **2,2,7-trimethylNonane** are primarily computed, reflecting a current data gap in the experimental literature for this specific isomer.

Table 1: Physical Properties of Selected Jet Fuel Components

Property	2,2,7-Trimethylnonane	n-Dodecane	Iso-dodecane (2,2,4,6,6-Pentamethylheptane)	Decalin (cis/trans mixture)	exo-Tricyclo[5.2.1.02,6]decane (JP-10)
Molecular Formula	C ₁₂ H ₂₆	C ₁₂ H ₂₆	C ₁₂ H ₂₆	C ₁₀ H ₁₈	C ₁₀ H ₁₆
Molar Mass (g/mol)	170.33	170.34	170.34	138.25	136.24
Density @ 20°C (g/cm ³)	0.7498 (Computed) [1]	0.749	0.7487	-0.88	0.940
Kinematic Viscosity @ 20°C (mm ² /s)	Not Available	1.51	Not Available	2.13 (cis), 3.38 (trans)	2.96
Flash Point (°C)	Not Available	71[2]	~60	57	55
Freezing Point (°C)	-50.8 (Estimate)[1]	-9.6	-74	-43 (cis), -30 (trans)	-80

Table 2: Combustion Properties of Selected Jet Fuel Components

Property	2,2,7-Trimethylnonane	n-Dodecane	Iso-dodecane (2,2,4,6,6-Pentamethylheptane)	Decalin (cis/trans mixture)	exo-Tricyclo[5.2.1.02,6]decane (JP-10)
Net Heat of Combustion (MJ/kg)	Not Available	44.1	~44.0	~43.3	42.4
Derived Cetane Number (DCN)	Not Available	~77	~15	Not Available	Not Available

Experimental Protocols: Methodologies for Key Performance Indicators

The data presented in the comparison tables are determined through standardized experimental procedures. The following are detailed methodologies for the key performance indicators cited.

Density: ASTM D4052

This test method covers the determination of density and relative density of petroleum distillates and viscous oils that can be handled in a normal liquid state. A small volume (approximately 1-2 mL) of the liquid sample is introduced into an oscillating U-tube. The change in the oscillating frequency of the tube caused by the change in mass is used to determine the density of the sample. The measurement is typically performed at a specified temperature, such as 15°C or 20°C.

Kinematic Viscosity: ASTM D445

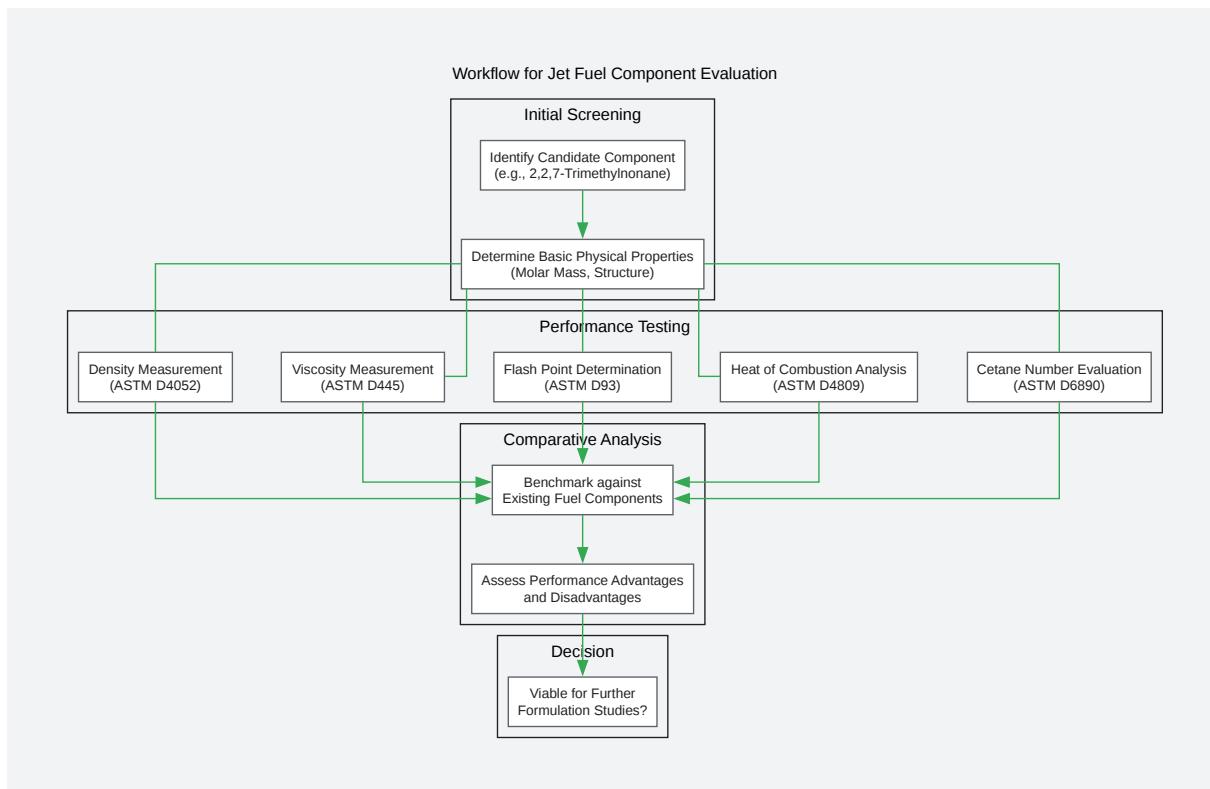
This standard specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can be calculated by multiplying the

kinematic viscosity by the density of the liquid. The test is conducted at a constant temperature, and for jet fuels, this is often -20°C to assess low-temperature fluidity.

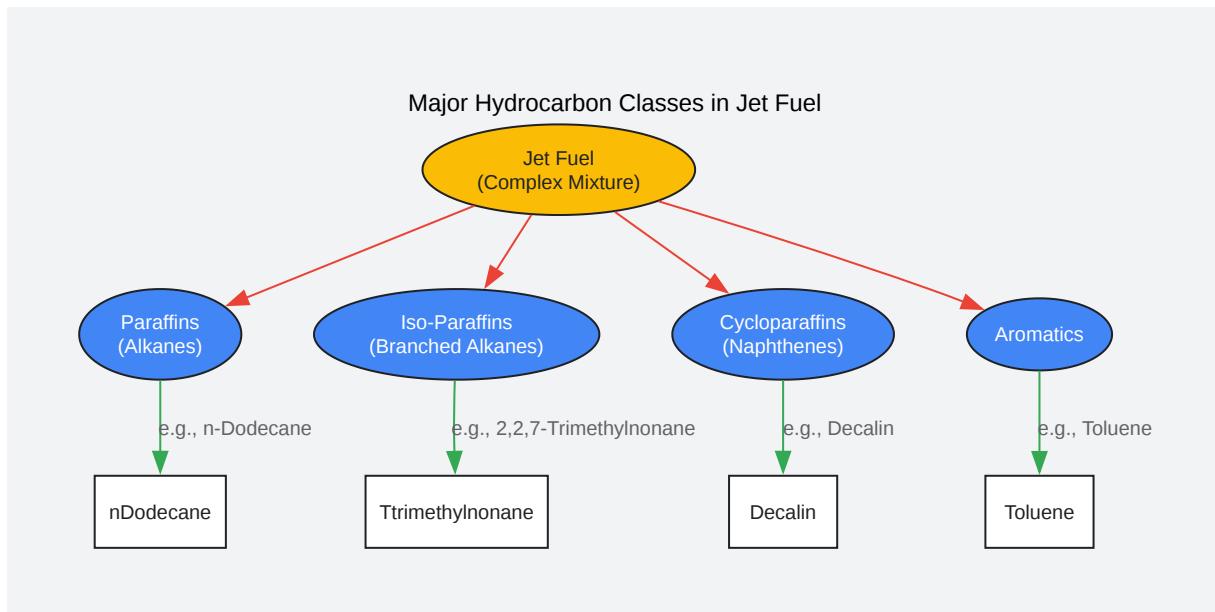
Flash Point: ASTM D93

This test method covers the determination of the flash point of petroleum products by a Pensky-Martens closed-cup tester. The sample is heated at a specified rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals with simultaneous interruption of stirring. The flash point is the lowest temperature at which application of the ignition source causes the vapors of the sample to ignite.

Net Heat of Combustion: ASTM D4809


This method determines the heat of combustion of hydrocarbon fuels by burning a weighed sample in an oxygen bomb calorimeter under controlled conditions. The heat of combustion is calculated from temperature observations before, during, and after combustion, along with thermochemical corrections. The net heat of combustion, which is used in aviation, is calculated from the gross heat of combustion.

Derived Cetane Number (DCN): ASTM D6890


This test method determines the cetane number of diesel fuel oils and can be applied to jet fuel components. A small sample is injected into a constant volume combustion chamber, and the ignition delay is measured. The DCN is then calculated from the ignition delay using a correlation equation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for evaluating a potential jet fuel component and the general classification of hydrocarbon components in jet fuel.

[Click to download full resolution via product page](#)

Caption: Logical workflow for evaluating a potential new jet fuel component.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,7,7-trimethylnonane [chemicalbook.com]
- 2. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [A Comparative Analysis of 2,2,7-Trimethylnonane and Other Jet Fuel Components]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15455436#benchmarking-2-2-7-trimethylnonane-against-other-jet-fuel-components>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com